Spiro[2.5]octane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[2.5]octane-1-carbaldehyde: is an organic compound with the molecular formula C9H14O . It is a spirocyclic compound, meaning it contains two rings that share a single common atom. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[2.5]octane-1-carbaldehyde typically involves the formation of the spirocyclic core through dialkylation of an activated carbon center. Common methods include:
Dialkylation: Using dihalides or dilithio reagents to form the spirocyclic structure.
Cyclopropanation: Employing cyclic carbenoids to introduce cyclopropane rings.
Rearrangement Reactions: Such as the pinacol-pinacolone rearrangement, which can be used to generate spirocyclic compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Spiro[2.5]octane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Introduction of different functional groups at specific positions on the spirocyclic ring.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing reagents like halogens, acids, or bases under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Chemistry: Spiro[2.5]octane-1-carbaldehyde is used as a building block in the synthesis of more complex spirocyclic compounds. Its unique structure makes it valuable in the development of new synthetic methodologies and catalytic processes .
Biology and Medicine: In medical research, this compound has shown promise as a lead compound for the design and synthesis of novel therapeutic agents. It is being evaluated for its potential efficacy in treating diseases such as cancer and infectious diseases.
Industry: In industrial applications, this compound is used in manufacturing processes to improve product quality and efficiency. It is also employed in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism by which Spiro[2.5]octane-1-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound of interest in drug development and other applications.
Comparison with Similar Compounds
Spiro[4.5]decane: Another spirocyclic compound with a different ring size.
Spiro[3.5]nonane: A spirocyclic compound with a smaller ring structure.
Spiro[5.5]undecane: A larger spirocyclic compound with different chemical properties.
Uniqueness: Spiro[2.5]octane-1-carbaldehyde is unique due to its specific ring size and the presence of the aldehyde functional group. This combination imparts distinct reactivity and makes it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
spiro[2.5]octane-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-7-8-6-9(8)4-2-1-3-5-9/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIZELFJJZOMGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200055-26-1 |
Source
|
Record name | spiro[2.5]octane-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.